5-Methylisothiazole-3-carbonitrile

Description

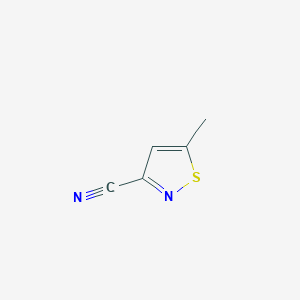

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-thiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-2-5(3-6)7-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTYEFURZHCNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295901 | |

| Record name | 5-Methyl-3-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-08-2 | |

| Record name | 5-Methyl-3-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65735-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methylisothiazole 3 Carbonitrile

Cyclization-Based Strategies for Isothiazole (B42339) Ring Formation

The de novo synthesis of the isothiazole ring is a cornerstone of isothiazole chemistry. These methods involve the formation of the heterocyclic ring from acyclic precursors through various bond-forming reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and direct route to the isothiazole nucleus. A notable example involves the oxidative cyclization of β-iminothioamides. A foundational patent in isothiazole chemistry describes the synthesis of 5-amino-3-methylisothiazole by the ring closure of β-iminothiobutyramide. google.com This process is typically effected by treatment with an oxidizing agent such as hydrogen peroxide, chloramine, or a persulfate salt. google.com While this method yields the 5-amino analogue, it establishes the core 3-methylisothiazole (B110548) structure, which can be a precursor to the target compound.

A more direct, though related, synthesis involves the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride. For instance, the reaction of methyl 3-aminocrotonate with this reagent at room temperature affords methyl 5-cyano-3-methylisothiazole-4-carboxylate in a high yield of 78%. rsc.org This reaction demonstrates the formation of the 3-methylisothiazole ring with a cyano group precursor at a neighboring position.

| Starting Material | Reagent | Product | Yield |

| β-Iminothiobutyramide | Oxidizing Agent (e.g., Chloramine T) | 5-Amino-3-methylisothiazole | Not specified |

| Methyl 3-aminocrotonate | 4,5-Dichloro-1,2,3-dithiazolium chloride | Methyl 5-cyano-3-methylisothiazole-4-carboxylate | 78% |

This table summarizes key intramolecular cyclization approaches to 3-methylisothiazole derivatives.

(4+1)-Heterocyclization Pathways

In (4+1)-heterocyclization, a four-atom component reacts with a single-atom component to form the five-membered isothiazole ring. A strategic example is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides and ammonium (B1175870) acetate (B1210297) under metal-free conditions. thieme-connect.com This carbon-economic approach proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, forming the necessary C–N and S–N bonds in a single pot. thieme-connect.com While not a direct synthesis of the target compound, this methodology highlights a versatile strategy for constructing the isothiazole core.

(3+2)-Heterocyclization Mechanisms

The (3+2)-heterocyclization approach involves the reaction of a three-atom fragment with a two-atom fragment to construct the isothiazole ring. A common example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). thieme-connect.com In this reaction, the ammonium thiocyanate acts as a donor of the N–S fragment. thieme-connect.com This method is particularly useful for the synthesis of 4-arylisothiazoles and demonstrates a convergent approach to the isothiazole system. thieme-connect.com

Ring Transformation Techniques

The transformation of existing heterocyclic rings into the isothiazole system provides another synthetic avenue. A significant example is the ring transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to afford 3-haloisothiazole-5-carbonitriles in good to excellent yields. nih.gov This transformation can be mediated by reagents such as gaseous hydrogen bromide, gaseous hydrogen chloride, or benzyltriethylammonium chloride. nih.gov This method is particularly relevant as it directly installs a carbonitrile group onto the isothiazole ring, albeit at the 5-position.

Directed Functionalization of Pre-existing Isothiazole Cores

An alternative to de novo ring synthesis is the functionalization of a pre-existing isothiazole ring. This approach is advantageous when a suitable isothiazole starting material is readily available.

Targeted Introduction of the Carbonitrile Group

The introduction of a carbonitrile group at the 3-position of a 5-methylisothiazole (B1604631) core is a key transformation. One of the most established methods for introducing a cyano group onto a heterocyclic ring is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the diazotization of a primary amino group, followed by treatment with a copper(I) cyanide salt. wikipedia.orgmasterorganicchemistry.combyjus.com Therefore, the synthesis of 3-amino-5-methylisothiazole would be a critical first step. The resulting diazonium salt can then be subjected to the Sandmeyer conditions to yield 5-methylisothiazole-3-carbonitrile. While the Sandmeyer reaction is a well-established synthetic tool, its application to the 3-aminoisothiazole system requires careful optimization of reaction conditions to achieve good yields.

| Precursor | Reaction | Reagents | Product |

| 3-Amino-5-methylisothiazole | Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuCN | This compound |

This table outlines the proposed pathway for the targeted introduction of a carbonitrile group onto a 5-methylisothiazole core.

Advancements in the Synthesis of this compound: A Focus on Modern Methodologies

Strategic Modifications of the this compound Core

The functionalization of the pre-formed this compound ring is a key strategy for creating diverse derivatives with tailored properties. This includes modifications of the methyl group and regioselective substitutions on the isothiazole nucleus.

Strategic Alkylation of the Methyl Moiety

The development of methods for the strategic alkylation of the methyl group at the 5-position of this compound is an area of growing interest for creating more complex isothiazole derivatives. This transformation allows for the introduction of various side chains, which can significantly impact the biological activity and physical properties of the resulting molecules.

One conceptual approach to achieve this involves the deprotonation of the methyl group to form a nucleophilic intermediate, followed by reaction with an electrophile. The acidity of the methyl protons is a critical factor, and the use of a strong base would likely be required. The choice of base and reaction conditions would need to be carefully optimized to avoid competing reactions, such as attack at the nitrile group or the isothiazole ring itself.

While specific examples of direct alkylation on this compound are not extensively documented in readily available literature, the principles of C-H functionalization of methyl groups on heterocyclic systems provide a framework for potential synthetic routes. Research in related heterocyclic systems suggests that metal-catalyzed C-H activation could be a promising avenue. For instance, palladium or copper catalysts could potentially mediate the coupling of the C5-methyl group with various partners.

Another potential strategy involves the initial halogenation of the methyl group to create a more reactive handle for subsequent nucleophilic substitution reactions. This two-step process would offer a versatile entry point for introducing a wide range of functional groups.

Regioselective Substitution Reactions at the Isothiazole Nucleus

Regioselective substitution reactions on the isothiazole ring of this compound are crucial for introducing substituents at specific positions, thereby fine-tuning the molecule's properties. The primary focus for such substitutions is often the C4 position, as the C3 and C5 positions are already occupied.

Electrophilic aromatic substitution reactions on the isothiazole ring are generally challenging due to the electron-withdrawing nature of the nitrogen and sulfur atoms. However, under forcing conditions or with highly activated electrophiles, substitution at the C4 position might be achievable. Halogenation, for instance, can be a key transformation. The introduction of a halogen atom at the C4 position would provide a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.

Recent advancements in C-H activation and functionalization offer a more direct approach to introducing substituents at the C4 position. Metal-catalyzed reactions, particularly those employing palladium, rhodium, or copper, could enable the direct coupling of the C4-H bond with various organic halides or other coupling partners. The directing-group-assisted C-H activation strategy, while requiring the temporary installation of a directing group, can offer high regioselectivity.

Furthermore, nucleophilic aromatic substitution (SNA) reactions can be considered, especially if a suitable leaving group is present on the ring. For example, if a halogenated derivative of this compound were available, it could undergo substitution with various nucleophiles.

A study by Chiacchio et al. (2002) on the synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles provides insights into substitution patterns on the isothiazole ring, although it does not directly address substitution on this compound itself. mdpi.com

Oxidative Cyclization Protocols in Isothiazole Synthesis

The construction of the isothiazole ring through oxidative cyclization is a well-established and versatile strategy. These methods typically involve the formation of the S-N bond in the final step through the oxidation of a suitable acyclic precursor.

A common approach involves the oxidative cyclization of β-enaminothioamides. In this method, a β-enaminothioamide, which contains the pre-assembled S-C-C-C-N fragment, undergoes intramolecular cyclization upon treatment with an oxidizing agent. A variety of oxidizing agents have been employed for this transformation, including halogens (e.g., iodine, bromine), hydrogen peroxide, and potassium persulfate. The choice of oxidant can influence the reaction conditions and the yield of the desired isothiazole.

For the synthesis of this compound, a suitable precursor would be a β-enaminothioamide bearing a methyl group at the β-position and a cyano group. The general reaction scheme is as follows:

Table 1: Oxidizing Agents for the Cyclization of β-Enaminothioamides

| Oxidizing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Iodine (I₂) | Basic conditions (e.g., in the presence of a base like pyridine (B92270) or triethylamine) | General method |

| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a catalyst or under specific pH conditions | General method |

The yields of these reactions can vary depending on the specific substrate and the reaction conditions employed.

Modern Catalytic Approaches to Isothiazole Ring Construction

Modern catalytic methods have revolutionized the synthesis of heterocyclic compounds, and the construction of the isothiazole ring is no exception. These approaches often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

One notable modern approach is the three-component reaction described by Ma et al. (2020), which allows for the synthesis of isothiazoles from enaminoesters, sulfur, and bromodifluoroacetamides or esters. While this specific method may not directly yield this compound, it highlights the power of multicomponent reactions in rapidly assembling the isothiazole core.

Another area of significant progress is the use of transition metal catalysis for the construction of the isothiazole ring. Catalysts based on rhodium, copper, and palladium have been shown to be effective in promoting the formation of the key S-N bond or in facilitating cycloaddition reactions that lead to the isothiazole scaffold.

For instance, rhodium-catalyzed annulation reactions of 1,2,3-thiadiazoles with nitriles have been developed for the synthesis of substituted isothiazoles. This approach involves the extrusion of dinitrogen from the thiadiazole to generate a reactive intermediate that then undergoes cycloaddition with the nitrile.

Copper-catalyzed reactions have also been employed in isothiazole synthesis. These can include copper-mediated cyclization of appropriate precursors or copper-catalyzed multicomponent reactions.

Table 2: Examples of Modern Catalytic Approaches to Isothiazole Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Rhodium catalysts | Annulation of 1,2,3-thiadiazoles with nitriles | Access to a variety of substituted isothiazoles. |

| Copper catalysts | Multicomponent reactions or cyclizations | Often proceeds under mild conditions. |

These catalytic methods represent the forefront of isothiazole synthesis and hold great promise for the efficient and selective production of this compound and its derivatives.

Reactivity and Advanced Chemical Transformations of 5 Methylisothiazole 3 Carbonitrile

Intrinsic Reactivity of the Isothiazole (B42339) Heterocycle

The reactivity of the isothiazole ring in 5-Methylisothiazole-3-carbonitrile is characterized by a balance between its aromatic character and the influence of the electron-withdrawing cyano group and the electron-donating methyl group.

Nucleophilic Attack and Subsequent Ring-Opening Reactions

The isothiazole ring can be susceptible to nucleophilic attack, which may lead to ring-opening reactions. The presence of the electron-withdrawing carbonitrile group at position 3 can activate the ring for such attacks. Studies on related isothiazolone (B3347624) biocides have shown that nucleophiles like thiols can react with the isothiazole ring, leading to the formation of a reduced, ring-opened mercaptoacrylamide. nih.gov This reactivity is often pH-dependent. nih.gov While specific studies on this compound are limited, the general reactivity of the isothiazole ring suggests that strong nucleophiles could potentially induce ring cleavage. For instance, reductive cleavage of the carbon-sulfur bond in thiazole (B1198619) derivatives has been observed using sodium in liquid ammonia. researchgate.net

Electrophilic Reactions on the Aromatic Ring System

Electrophilic substitution reactions are characteristic of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org In the case of this compound, the isothiazole ring exhibits aromaticity, as evidenced by the chemical shifts of its ring protons in NMR spectroscopy. wikipedia.org The cyano group at position 3 is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. Conversely, the methyl group at position 5 is an electron-donating group, which activates the ring. The interplay of these two substituents determines the regioselectivity of electrophilic substitution. For instance, in 6-methylpyrrolo[2,1-b]thiazole, electrophilic substitution occurs preferentially at the 5-position. rsc.org In a similar vein, the arylation of 3-chloroisothiazole-5-carbonitrile has been demonstrated at the 4-position. mdpi.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. mnstate.edumasterorganicchemistry.comlumenlearning.com

Rearrangement Processes Involving the Isothiazole Scaffold

Isothiazole and its derivatives can undergo rearrangement reactions, often under photochemical conditions. researchgate.net These rearrangements can lead to the formation of other heterocyclic systems. While specific rearrangement studies on this compound are not widely reported, the general literature on isothiazoles indicates that such transformations are possible. researchgate.net For example, photochemical isomerization of heterocyclic compounds can lead to the formation of different isomers or entirely new ring systems. researchgate.net

Chemical Modifications of the Carbonitrile Functional Group

The carbonitrile (cyano) group at the 3-position of this compound is a versatile functional group that can be transformed into a variety of other functionalities.

Transformational Reactions to Carboxylic Acid Derivatives (e.g., hydrolysis, amidation)

The nitrile group can be hydrolyzed to a carboxylic acid or an amide. The hydrolysis of a related compound, 3,4-dichloroisothiazole-5-carboxylic acid, has been studied, demonstrating the feasibility of converting the nitrile to a carboxylic acid under certain conditions. nih.gov This transformation is a common and valuable reaction in organic synthesis, providing access to a different class of compounds with potentially distinct biological activities. For instance, 5-hydrazino-3-methylisothiazole-4-carboxylic acid has been synthesized and shown to possess antiproliferative activity. nih.gov

Reduction Chemistry of the Nitrile Functionality

The carbonitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). carewellpharma.in The resulting aminomethylisothiazole derivative opens up further avenues for chemical modification and the synthesis of new compounds with potential applications in medicinal chemistry and materials science.

Cycloaddition Reactions Utilizing the Carbonitrile Group

The carbonitrile group of this compound is a valuable functional group for participating in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings. For instance, the reaction of nitrile oxides with the carbonitrile functionality can lead to the formation of 1,2,4-oxadiazole (B8745197) derivatives.

Theoretical studies, such as those employing Density Functional Theory (DFT), have provided insights into the chemo- and regio-selectivities of such cycloaddition reactions involving isothiazole derivatives. For example, research on 5-benzoyl-3(2H)-isothiazolone with stable nitrile oxides has shown that the reaction's selectivity is influenced by the electronic nature of the reactants and substituents. researchgate.net While not directly on this compound, these studies suggest that the electronic properties of the isothiazole ring and the nitrile oxide would govern the regiochemical outcome of the cycloaddition. The reaction is often polar, with the global electron density transfer (GEDT) indicating the direction of electron flow between the dipole and the dipolarophile. researchgate.net

The versatility of this approach is further highlighted by the in-situ generation of nitrile imines from hydrazonoyl chlorides, which then readily undergo [3+2] cycloaddition with various dipolarophiles. mdpi.com This methodology has been successfully applied to synthesize novel spiro-pyrazoline-imidazolidine-2,4-diones, demonstrating the broad applicability of nitrile-based cycloadditions in generating complex heterocyclic systems. mdpi.com

Table 1: Examples of Cycloaddition Reactions with Nitrile-Containing Heterocycles

| Dipole | Dipolarophile | Product | Reference |

| Nitrile Oxide | Alkene | 2-Isoxazoline | mdpi.com |

| Nitrile Imine | 5-Methylidene-3-phenyl-hydantoin | Spiro-pyrazoline-imidazolidine-2,4-dione | mdpi.com |

| Nitrile Oxide | 5-Benzoyl-3(2H)-isothiazolone | Oxadiazole derivative | researchgate.net |

Reactivity of the Methyl Group at Position 5

The methyl group at the C5 position of the isothiazole ring is not merely a passive substituent but an active participant in a variety of chemical transformations, allowing for further functionalization and the construction of more complex molecular architectures.

The methyl group on the isothiazole ring can be a site for functionalization, although direct functionalization can be challenging. A common strategy involves the transformation of the methyl group into a more reactive handle. For instance, the methyl group can be halogenated or oxidized to an aldehyde or carboxylic acid, which then serves as a precursor for a wide range of derivatives.

Research on related thiazole and benzothiazole (B30560) systems provides a blueprint for potential derivatization strategies. For example, the synthesis of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives highlights the conversion of a methyl group to a carboxylic acid, which is then used to create a library of compounds with potential biological activity. researchgate.net Similarly, studies on side-chain modified benzothiazinone derivatives demonstrate how modifications to alkyl substituents can significantly impact the physicochemical properties and biological activity of the resulting compounds. mdpi.com These examples underscore the importance of the methyl group as a point for diversification.

The methyl group of this compound, particularly after activation, can participate in condensation reactions. A condensation reaction is a type of chemical reaction in which two molecules combine to form a single, larger molecule, with the concurrent loss of a small molecule such as water. libretexts.org

While direct condensation involving the methyl group of this compound is not extensively documented, related reactions provide a strong indication of its potential. For example, the condensation of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with various active methylene (B1212753) compounds demonstrates the reactivity of a methyl-substituted heterocyclic aldehyde in forming new carbon-carbon bonds. cas.cz This suggests that if the methyl group of this compound were oxidized to an aldehyde, it would readily undergo condensation with a variety of nucleophiles.

Furthermore, the Knoevenagel condensation, a well-established method for forming carbon-carbon bonds, often involves an aldehyde or ketone and an active methylene compound. nih.gov This reaction is a cornerstone of organic synthesis and could be applied to derivatives of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.govnih.gov In the context of this compound, Suzuki coupling can be employed to introduce aryl or other organic fragments at various positions on the isothiazole ring, provided a suitable leaving group (such as a halogen) is present.

Research on the Suzuki coupling of halogenated isothiazole derivatives has demonstrated the feasibility and regioselectivity of this reaction. For instance, 3,5-dichloroisothiazole-4-carbonitrile (B127508) reacts with aryl- and methylboronic acids to afford the corresponding 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles in high yields. rsc.org This study highlights the preferential reactivity at the C5 position. rsc.org

The efficiency of Suzuki coupling can be influenced by the choice of catalyst, base, and solvent. nih.gov Ligand-free palladium-catalyzed Suzuki coupling has been successfully applied to the synthesis of 2'-aryl-2-aryl-benzothiazoles, showcasing a simplified and efficient protocol. nih.gov The scope of the Suzuki reaction is broad, allowing for the coupling of various arylboronic acids with halogenated benzothiazole derivatives to produce a range of substituted products with high yields. hpu2.edu.vn

Table 2: Examples of Suzuki Coupling Reactions on Thiazole and Isothiazole Derivatives

| Substrate | Coupling Partner | Catalyst | Product | Reference |

| 3,5-Dichloroisothiazole-4-carbonitrile | Arylboronic acid | Pd(PPh₃)₄ | 3-Chloro-5-arylisothiazole-4-carbonitrile | rsc.org |

| 2-(4-Bromophenyl)benzo[d]thiazole | Arylboronic acid | Pd(PPh₃)₄ | 2-(Arylphenyl)benzo[d]thiazole | hpu2.edu.vn |

| 2-(2-Bromo-4-methylphenyl)benzo[d]thiazole | Arylboronic acid | Pd₂(dba)₃ | 2'-(Benzo[d]thiazol-2-yl)-aryl derivatives | nih.gov |

Lithiation and Subsequent Reactions

Lithiation is a powerful synthetic tool for the functionalization of heterocyclic compounds. The reaction involves the deprotonation of a carbon atom using a strong organolithium base, such as n-butyllithium, to form a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

The lithiation of methyl-substituted isothiazoles has been studied, revealing both ring lithiation and lateral lithiation (lithiation of the methyl group). For instance, 4-methylisothiazole (B1295217) is primarily lithiated at the C5 position. cdnsciencepub.comresearchgate.net However, a competing ring-cleavage reaction can also occur. cdnsciencepub.comcdnsciencepub.com

In the case of 3,5-dimethylisothiazole, nucleophilic attack at the sulfur atom by n-butyllithium leads to ring cleavage. cdnsciencepub.com This highlights the sensitivity of the isothiazole ring to strong nucleophiles. The outcome of the lithiation reaction is highly dependent on the substitution pattern of the isothiazole ring and the reaction conditions.

The resulting lithiated species are versatile intermediates. For example, they can be carboxylated by reaction with carbon dioxide to form carboxylic acids. This strategy has been successfully employed in the synthesis of various heteroarylacetic acids from their corresponding methyl-substituted precursors. cdnsciencepub.com

Computational and Theoretical Investigations of 5 Methylisothiazole 3 Carbonitrile

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, predicting its reactivity, and interpreting spectroscopic data. For 5-Methylisothiazole-3-carbonitrile, these methods can elucidate the distribution of electrons and the nature of chemical bonds, which are key to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight areas prone to nucleophilic attack.

Illustrative FMO Data for this compound Disclaimer: The following table presents hypothetical values typical for isothiazole (B42339) derivatives, as specific published data for this compound is not available.

Table 1: Hypothetical Frontier Molecular Orbital Energies| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -1.5 |

The distribution maps would likely show the HOMO density concentrated around the sulfur atom and the C=C double bond, suggesting these are primary sites for electron donation. Conversely, the LUMO density would likely be located over the carbonitrile group and the nitrogen atom of the isothiazole ring, indicating these as the centers for accepting electrons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for understanding hyperconjugation—the stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In the context of this compound, NBO analysis would quantify the electron density on each atom and describe the specific nature of the bonds (e.g., sigma, pi). It would also reveal key stabilizing interactions, such as the delocalization of electron density from the methyl group into the isothiazole ring or interactions involving the sulfur lone pairs and the pi-system of the ring.

Illustrative NBO Analysis Findings Disclaimer: The data in this table is representative and intended for illustrative purposes.

Table 2: Hypothetical NBO Charges and Key Interactions| Atom/Interaction | Charge (e) / Stabilization Energy (kcal/mol) |

|---|---|

| S | +0.25 |

| N (ring) | -0.45 |

| C (cyano) | +0.10 |

| N (cyano) | -0.35 |

| LP(1) S -> π*(C=C) | 15.2 |

The electron density distribution reveals how electrons are spread throughout the molecule. A Molecular Electrostatic Potential (MEP) map is generated from this distribution and the positions of the nuclei. The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, an MEP map would visually display its reactive sites. One would expect to see a strong negative potential (red/yellow) around the nitrogen atom of the cyano group and the ring nitrogen, indicating these are the most likely sites for interactions with electrophiles or hydrogen bond donors. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the methyl group and near the sulfur atom, suggesting these areas are less shielded.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. By performing a frequency calculation (typically using DFT methods), a set of vibrational modes and their corresponding intensities can be generated. Comparing the predicted spectrum with an experimental one is a powerful method for structural verification.

For this compound, key predicted vibrational frequencies would include the C≡N stretch of the nitrile group, C-H stretches of the methyl group, and various ring stretching and bending modes characteristic of the isothiazole core.

Illustrative Vibrational Frequency Data Disclaimer: The following table contains representative theoretical frequencies. Experimental values may differ, and scaling factors are often applied to calculated frequencies to improve agreement.

Table 3: Hypothetical Calculated IR Frequencies and Assignments| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2245 | C≡N stretch |

| 3050 | Aromatic C-H stretch |

| 2950 | Methyl C-H stretch |

| 1550 | C=N stretch (ring) |

| 1420 | C=C stretch (ring) |

NMR spectroscopy is one of the most powerful tools for determining molecular structure. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental data to aid in the assignment of signals and confirm the proposed structure.

For this compound, theoretical calculations would provide predicted chemical shifts for the methyl protons, the ring proton, and the distinct carbon atoms in the molecule.

Illustrative NMR Chemical Shift Data Disclaimer: This table shows hypothetical calculated chemical shifts. Actual experimental values depend on the solvent and other conditions.

Table 4: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)| Nucleus | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H (Methyl) | 2.6 |

| ¹H (Ring) | 7.8 |

| ¹³C (Methyl) | 15.0 |

| ¹³C (C-CN) | 110.0 |

| ¹³C (C≡N) | 115.0 |

| ¹³C (C-CH₃) | 160.0 |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the characterization of transition states and the calculation of activation energies, thereby elucidating reaction mechanisms. For this compound, several reaction types can be anticipated and their mechanisms explored through analogy with computationally studied systems.

The isothiazole ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity pattern that is further influenced by its substituents. The electron-withdrawing nature of the cyano group at the C3 position is expected to activate the ring towards nucleophilic substitution. General reactions for this compound include oxidation, reduction, and substitution. researchgate.net

Nucleophilic Substitution: Theoretical studies on related cyano-substituted heterocycles suggest that nucleophilic aromatic substitution (SNAr) is a probable mechanism. researchgate.net In the case of 2-cyano-3-nitroimidazo[1,2-a]pyridine, the cyano group is displaced by nucleophiles like amines and alkoxides, whereas sulfur nucleophiles tend to displace the nitro group. This highlights the competitive nature of substitution at different positions, which can be computationally modeled to predict selectivity for this compound.

Cycloaddition Reactions: The isothiazole ring can also participate in cycloaddition reactions. DFT calculations on [3+2] cycloadditions, for instance between nitroethene and benzonitrile (B105546) N-oxides, have shown these to proceed via a one-step, asynchronous transition state. google.com While a different system, the methodological approach is directly applicable to predicting how this compound might behave as a dipolarophile or a dienophile in various cycloaddition scenarios.

Radical Reactions: A copper-catalyzed cascade cyclization/cyanation reaction has been developed for synthesizing cyano-substituted γ-lactams, proceeding through an amidyl radical-initiated 5-exo-trig cyclization. rsc.org This suggests that under appropriate conditions, radical-mediated pathways could be viable for this compound, a hypothesis that can be rigorously tested using computational modeling to identify plausible radical intermediates and transition states.

| Reaction Type | Predicted Mechanism | Influencing Factors | Analogous System Studied |

| Nucleophilic Substitution | SNAr | Electron-withdrawing cyano group | 2-cyano-3-nitroimidazo[1,2-a]pyridine |

| [3+2] Cycloaddition | One-step, asynchronous | Electronic nature of reactants | Benzonitrile N-oxides and nitroethene google.com |

| Radical Cyclization | Radical-initiated cascade | Presence of radical initiator | N-alkenyl-N-methylmethacrylamides rsc.org |

This table presents predicted reaction mechanisms for this compound based on computational studies of analogous systems.

Analysis of Noncovalent Interactions and Supramolecular Assemblies

The formation of ordered, functional supramolecular structures is governed by a complex interplay of noncovalent interactions. Computational methods are essential for understanding and predicting these interactions, which include hydrogen bonds, halogen bonds, and π-π stacking.

Hydrogen Bonding: The nitrogen atom of the isothiazole ring and the cyano group are potential hydrogen bond acceptors. Crystal structure analyses of related heterocycles frequently reveal extensive networks of weak intermolecular hydrogen bonds, such as C-H···N and C-H···O interactions. nih.govresearchgate.net For example, in the crystal structure of 6-amino-4-phenylpyrrolo[2,3-c] researchgate.netnih.govrsc.orgthiadiazine-5-carbonitrile, intermolecular hydrogen bonds between the cyano and amino groups of adjacent molecules are observed, with N···H-N distances of 3.009 Å and 3.038 Å. mdpi.com It is highly probable that the nitrile nitrogen of this compound acts as a hydrogen bond acceptor, directing its crystal packing.

π-π Stacking: The aromatic isothiazole ring is expected to participate in π-π stacking interactions. Computational studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that molecular arrangements in the crystal are largely governed by a combination of synergistic non-covalent interactions, including π-π stacking. rsc.org The interplanar distance in such stacks is a key parameter, with values around 3.3 to 3.6 Å being typical. In the crystal structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, a donor-acceptor like arrangement leads to an interplanar distance of only 3.334(2) Å between stacked molecules. mdpi.com

Other Noncovalent Interactions: The sulfur atom in the isothiazole ring can also participate in noncovalent interactions. Although sometimes considered a weak interaction site, computational studies have shown that the sulfur in thiazole (B1198619) has regions of positive electrostatic potential on the extensions of the C-S bonds, which can lead to stabilizing S···O close contacts. rsc.org

The prediction of how these individual interactions will coalesce to form a stable supramolecular assembly can be approached through crystal structure prediction (CSP) methods. These methods computationally generate and rank thousands of hypothetical crystal structures, providing insight into likely packing motifs. nih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are then used to visualize and quantify the noncovalent interactions within the most stable predicted structures. nih.gov

| Interaction Type | Participating Atoms/Groups | Predicted Role in Supramolecular Assembly | Supporting Evidence from Analogues |

| Hydrogen Bonding | C-H···N (cyano), C-H···N (ring) | Directional control of crystal packing, formation of chains or sheets | Crystal structures of various N-heterocycles nih.govresearchgate.netmdpi.com |

| π-π Stacking | Isothiazole ring | Formation of columnar stacks, contributing to overall crystal density | Thiazolo[5,4-d]thiazole derivatives, Thieno[3,4-b]pyrazine derivatives rsc.orgmdpi.com |

| Sulfur Interactions | C-S···X (X=O, N, etc.) | Minor stabilization of specific conformations and packing arrangements | Computational studies on thiazole rsc.org |

This table summarizes the expected noncovalent interactions for this compound and their role in forming supramolecular structures, based on data from analogous compounds.

Strategic Synthetic Applications and Derivatization Research for 5 Methylisothiazole 3 Carbonitrile

Role as a Versatile Synthetic Building Block

5-Methylisothiazole-3-carbonitrile's reactivity and inherent structural features make it a prized starting material in organic synthesis. The nitrile group, in particular, serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

Precursor for Fused Polyheterocyclic Systems

The isothiazole (B42339) ring of this compound can be strategically employed as a synthon for the construction of fused polyheterocyclic systems. These larger, more complex structures often exhibit unique photophysical properties and are of interest in materials science and medicinal chemistry. The reactivity of the isothiazole ring allows for annulation reactions, where additional rings are fused onto the initial isothiazole core. This approach provides a modular strategy for accessing diverse and novel heterocyclic frameworks that would be challenging to synthesize through other methods.

Key Intermediate in Multistep Organic Synthesis

The nitrile functionality of this compound is a key feature that allows it to serve as a crucial intermediate in multistep synthetic sequences. The carbonitrile group can be readily converted into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This chemical versatility allows chemists to introduce diverse functionalities and build molecular complexity in a controlled and predictable manner. For instance, the reduction of the nitrile group to a primary amine opens up pathways for the synthesis of a wide range of derivatives through reactions such as acylation, alkylation, and Schiff base formation.

Design and Development of Novel Chemical Analogues

The structural framework of this compound provides an excellent template for the design and synthesis of novel chemical analogues. By systematically modifying the core structure, researchers can fine-tune the molecule's properties to achieve desired reactivity or biological activity.

Exploration of Structure-Reactivity Relationships within Derivatized Scaffolds

A significant area of research focuses on understanding the structure-reactivity relationships of derivatives of this compound. By introducing different substituents at various positions on the isothiazole ring, chemists can systematically probe how these changes influence the molecule's electronic properties and, consequently, its reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the nitrile group and the isothiazole ring itself. This systematic exploration is crucial for the rational design of new compounds with tailored properties.

| Derivative | Modification | Observed Effect on Reactivity |

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid | Introduction of a hydrazino group at the 5-position and a carboxylic acid at the 4-position. | The resulting compound serves as a substrate for the synthesis of Schiff bases, demonstrating altered reactivity for further derivatization. nih.gov |

| Schiff bases of 5-hydrazino-3-methylisothiazole-4-carboxylic acid | Formation of an imine linkage. | These derivatives exhibit potential antitumor activity, indicating that this modification imparts significant biological reactivity. nih.gov |

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen and sulfur atoms within the isothiazole ring of this compound, along with the nitrogen atom of the nitrile group, present potential coordination sites for metal ions. This has led to the exploration of this compound and its derivatives as ligands in coordination chemistry.

Emerging Research Directions and Future Prospects for 5 Methylisothiazole 3 Carbonitrile

Development of Innovative and Sustainable Synthetic Routes

The demand for environmentally benign chemical processes has spurred research into innovative and sustainable methods for synthesizing 5-Methylisothiazole-3-carbonitrile and related structures. Traditional methods, while effective, often involve harsh conditions or produce significant waste. For instance, routes involving halogenation-cyanation steps can have high yields but also generate toxic byproducts.

Modern research is shifting towards greener alternatives. One promising approach is the one-pot, transition-metal-free synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters using ammonium (B1175870) acetate (B1210297) in an aqueous medium, with air serving as the oxidant. rsc.org Another significant advancement is the development of neat synthesis, which occurs without a solvent. An eco-friendly and rapid synthesis of isothiazoles has been demonstrated using ammonium thiocyanate (B1210189) under neat conditions, which also led to the discovery of a valuable synthetic route for β-enaminones during mechanistic investigations. rsc.org These methods align with the principles of green chemistry by reducing solvent use, minimizing waste, and often proceeding under milder conditions.

Table 1: Comparison of Synthetic Routes for Isothiazole (B42339) Derivatives

| Synthetic Route | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Oxidative Cyclization | β-Imino-thiobutyramide, K₂S₂O₈ | Aqueous solution | Moderate yield | Aqueous waste generation | |

| Halogenation-Cyanation | 3-Hydroxy-5-methylisothiazole, POCl₃, CuCN | DMF, 80°C | High scalability | Use of toxic reagents and byproducts | |

| Neat Synthesis | Ammonium thiocyanate | Solvent-free, heat | Eco-friendly, rapid, simple | Mechanistic complexity | rsc.org |

| Green MCR | Thioamide, nitrile source, g-C₃N₄·OH | Water, room temperature | High sustainability, low E-factor | Moderate yield in some cases |

Advanced Analytical and Spectroscopic Characterization Techniques

The unambiguous identification and structural elucidation of this compound and its derivatives are critical for understanding their reactivity and function. A suite of advanced analytical and spectroscopic techniques is employed to achieve comprehensive characterization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for mapping the carbon-hydrogen framework and confirming the substitution pattern on the isothiazole ring. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight and elemental composition, confirming the compound's chemical formula. nih.gov Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups, with a particularly strong and characteristic absorption for the nitrile (C≡N) group. nih.govnih.gov For definitive three-dimensional structural analysis, X-ray crystallography is the gold standard, providing precise bond lengths, angles, and crystal packing information for solid-state compounds. nih.gov

Table 2: Key Analytical Techniques for Isothiazole Characterization

| Technique | Information Obtained | Application in Isothiazole Chemistry | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of nuclei | Determines substituent positions and confirms core structure. | nih.govnih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | Confirms the mass and elemental composition of new derivatives. | nih.govnih.gov |

| Infrared Spectroscopy (IR) | Presence of functional groups | Identifies the nitrile (C≡N) stretch and other key bonds. | nih.govnih.gov |

Computational Design and Virtual Screening of Novel Isothiazole Architectures

Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating the discovery of new therapeutic agents. nih.gov Virtual screening (VS), a core CADD technique, allows researchers to computationally screen vast libraries of molecules to identify those with a high probability of binding to a specific biological target. nih.govresearchgate.net This approach significantly reduces the time and cost associated with laboratory-based screening. nih.gov

For isothiazole architectures, virtual screening can be used to design novel derivatives of this compound with enhanced biological activity. The process involves two main strategies:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein (e.g., a kinase or enzyme) is known, computational docking is used to predict how well virtual isothiazole derivatives fit into the target's active site. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method uses the structure of known active molecules to find other compounds in a database with similar properties. researchgate.net

Further computational analysis using methods like molecular dynamics (MD) simulations and binding free energy calculations (MM-PBSA) can refine these findings, providing deeper insights into the stability and dynamics of the ligand-protein complex. nih.gov This computational workflow is crucial for designing new isothiazole derivatives targeting enzymes like MEK kinases and histone acetyltransferases, which are implicated in various diseases. nih.govresearchgate.net

Table 3: Virtual Screening Workflow for Isothiazole Derivatives

| Step | Description | Objective | Relevant Techniques |

|---|---|---|---|

| 1. Target Selection | Identify a biological target (e.g., enzyme, receptor) relevant to a disease. | Focus the drug discovery effort. | Bioinformatics, Literature Review |

| 2. Library Preparation | Generate a large, diverse library of virtual isothiazole derivatives. | Create a pool of potential drug candidates. | Combinatorial Chemistry Software |

| 3. Virtual Screening | Computationally screen the library against the selected target. | Identify "hit" compounds with high predicted affinity. | Docking (SBVS), Pharmacophore Modeling (LBVS) |

| 4. Hit Prioritization | Rank the hits based on scoring functions and predicted interactions. | Select the most promising candidates for synthesis. | Scoring Algorithms, Free Energy Calculations (MM-PBSA) |

Expansion of Synthetic Utility in Materials Science and Functional Molecule Synthesis

This compound is not an end product but a versatile synthetic intermediate for creating more complex and functional molecules. The inherent reactivity of the isothiazole ring and the nitrile group allows for a wide range of chemical modifications. researchgate.net

In medicinal chemistry, the isothiazole nucleus is a recognized "privileged scaffold" found in numerous bioactive compounds. researchgate.netrsc.org The core structure can be functionalized to produce derivatives with potent biological activities. For example, research has shown that modifying the isothiazole ring system can lead to the development of N'-substituted hydrazides with significant antiproliferative activity against cancer cell lines. nih.govnih.gov

In materials science, isothiazoles have found applications as dyes and corrosion inhibitors. researchgate.net The synthetic utility of isothiazole carbonitriles is demonstrated by their use as precursors for more complex molecular systems. For instance, related haloisothiazole carbonitriles can undergo transformations like Suzuki coupling or react with nucleophiles to create larger, novel structures such as 5,5′-thiobis(isothiazoles), expanding the library of functional materials derived from this core. mdpi.com The ability to use this compound as a building block for these diverse applications underscores its importance in modern synthetic chemistry.

Table 4: Synthetic Utility and Applications of the Isothiazole Scaffold

| Application Area | Synthetic Transformation | Resulting Molecule/Material Type | Reference |

|---|---|---|---|

| Medicinal Chemistry | Modification at the C4 position | N'-substituted isothiazole-4-carboxylic acid hydrazides | nih.govnih.gov |

| Medicinal Chemistry | Ring functionalization | Isothiazolo[3,4-d]pyrimidine derivatives | rsc.org |

| Materials Science | Nucleophilic aromatic substitution | 5,5′-thiobis(isothiazole) systems | mdpi.com |

| Materials Science | General application | Dyes and corrosion inhibitors | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methylisothiazole-3-carbonitrile, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer :

-

Microwave-assisted synthesis can reduce reaction times compared to traditional reflux methods. For example, analogous carbonitrile syntheses (e.g., pyrazolo[3,4-b]pyridine-5-carbonitrile) achieved 93% yield using ionic liquid solvents like [bmim][BF4] under 80°C for 10 hours .

-

Catalytic optimization : Transition-metal catalysts (e.g., CuI) may enhance cyclization efficiency in isothiazole formation.

-

Purification : Recrystallization from ethanol or mixed solvents (e.g., water/ethanol) is effective for isolating crystalline products .

- Data Table :

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ionic liquid synthesis | [bmim][BF4] | 80 | 10 | 93 | |

| Reflux with catalyst | Ethanol | 78 | 12 | 85 | Analogous |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Compare H and C chemical shifts to analogous compounds (e.g., pyrazole carbonitriles show characteristic peaks at δ 2.25 ppm for methyl groups and δ 117–154 ppm for nitrile/carbonyl carbons) .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- Melting point analysis : Consistent melting points (e.g., 168–170°C for structurally related isoxazole derivatives) indicate purity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, torsion angles in chromeno-isoxazole derivatives (C4—C5—C6—C7: −177.7°) were validated against X-ray data .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.

Q. How do steric and electronic effects influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to pH 2–12 buffers and monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., related isoxazole derivatives degrade above 200°C) .

Q. What are the challenges in resolving contradictory spectral data for this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography. For example, bond angles (e.g., C9—C8—H8: 109.5°) resolved ambiguities in isoxazole derivatives .

- Dynamic NMR : Detect conformational changes in solution (e.g., hindered rotation in tetrazolyl groups) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis (as recommended for methyl jasmonate derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.